3-[2-(Morpholin-4-yl)phenyl]propanoic acid
Description
Contextualization of Aryl Propanoic Acid Derivatives in Bioactive Compound Design
Aryl propanoic acid derivatives represent a prominent class of compounds in medicinal chemistry, most notably recognized for their anti-inflammatory properties. nih.govhumanjournals.com This structural motif is the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. nih.gov The general structure, characterized by a propanoic acid moiety attached to an aromatic ring, allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.
Beyond their anti-inflammatory effects, aryl propanoic acid derivatives have been investigated for a multitude of other therapeutic applications, including antimicrobial, anticancer, and antioxidant activities. mdpi.comresearchgate.net The versatility of this scaffold allows medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of the molecules through strategic structural modifications. The carboxylic acid group is a key feature, often crucial for the compound's interaction with its biological target. The phenyl ring can be substituted with various groups to modulate potency, selectivity, and metabolic stability.
Table 1: Examples of Bioactive Aryl Propanoic Acid Derivatives
| Compound Name | Therapeutic Class | Key Structural Features |
| Ibuprofen (B1674241) | NSAID | Isobutylphenyl group |
| Naproxen | NSAID | Naphthyl group |
| Ketoprofen | NSAID | Benzoylphenyl group |
This table provides examples of well-known aryl propanoic acid derivatives and their primary therapeutic applications.
Significance of the Morpholine (B109124) Heterocycle as a Privileged Scaffold in Pharmaceutical Research
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in a wide range of biologically active compounds and its ability to impart favorable physicochemical and pharmacokinetic properties. The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.
The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and hydrogen bonds, which can be crucial for drug-receptor interactions and for improving formulation properties. The oxygen atom can also participate in hydrogen bonding. Furthermore, the chair-like conformation of the morpholine ring can provide a rigid framework to orient other substituents in a specific spatial arrangement, which can be beneficial for selective binding to a target protein. Its incorporation into a drug candidate can lead to improved oral bioavailability and a more desirable safety profile.
Table 2: Selected Marketed Drugs Containing a Morpholine Moiety
| Drug Name | Therapeutic Area | Role of Morpholine Moiety |
| Gefitinib | Oncology | Enhances solubility and provides a key binding interaction. |
| Linezolid | Antibacterial | Integral part of the pharmacophore. |
| Reboxetine | Antidepressant | Contributes to the overall physicochemical properties. |
This table highlights some examples of successful drugs that incorporate the morpholine scaffold.
Overview of Research Trajectories for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid and its Close Analogs
While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, its chemical structure suggests several potential research trajectories based on the known activities of its constituent moieties. The compound, with CAS number 933736-96-0, is available from chemical suppliers, indicating its use in research and development. cymitquimica.com
The primary research direction for this compound and its close analogs, such as the meta- and para-substituted isomers (3-[3-(morpholin-4-yl)phenyl]propanoic acid and 3-[4-(morpholin-4-yl)phenyl]propanoic acid), would likely involve the evaluation of their biological activities. Given the aryl propanoic acid backbone, initial investigations would logically explore its potential as an anti-inflammatory agent, likely through COX enzyme inhibition assays.
Furthermore, the presence of the morpholine ring opens up possibilities for a broader range of pharmacological targets. Research on related morpholine-substituted aromatic compounds has shown activities in areas such as oncology, neuroscience, and infectious diseases. Therefore, screening this compound and its analogs against a variety of biological targets could uncover novel therapeutic applications.
Another important research trajectory would be the exploration of the structure-activity relationship (SAR) of this class of compounds. This would involve the synthesis of a library of analogs with modifications to the propanoic acid chain, the phenyl ring, and the morpholine moiety. For instance, esterification of the carboxylic acid could lead to prodrugs with altered pharmacokinetic profiles. Substitution on the phenyl ring could modulate potency and selectivity. These studies would be essential for optimizing the lead compound and developing a deeper understanding of its mechanism of action. While detailed studies on the specific title compound are limited, the foundational knowledge of its components provides a strong rationale for its investigation as a potentially valuable bioactive molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPWNIWHQPMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282306 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-96-0 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933736-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Morpholin 4 Yl Phenyl Propanoic Acid and Its Derivatives
Strategic Retrosynthetic Analysis of the 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid Scaffold
A retrosynthetic analysis of the target scaffold reveals two primary disconnection points, suggesting convergent synthetic strategies. The first key disconnection is the C-N bond between the morpholine (B109124) ring and the phenyl group. This leads to two key precursors: a suitably functionalized 3-(2-halophenyl)propanoic acid (or its ester equivalent) and morpholine. This approach prioritizes the formation of the C-N bond in a late-stage coupling reaction.
A second strategic disconnection can be made at the C-C bond between the phenyl ring and the propanoic acid side chain. This pathway suggests starting with a pre-formed 2-(morpholin-4-yl)aryl species, such as 4-(2-bromophenyl)morpholine, and subsequently introducing the three-carbon propanoic acid chain. Both strategies rely on robust and well-established reactions to form the key bonds.
| Disconnection Strategy | Key Precursors | Key Transformation |
| C(aryl)-N(morpholine) Bond | 1. 3-(2-Halophenyl)propanoic acid2. Morpholine | Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) |
| C(aryl)-C(alkyl) Bond | 1. 4-(2-Halophenyl)morpholine2. A three-carbon synthon (e.g., acrylate) | Palladium-catalyzed C-C cross-coupling (e.g., Heck reaction) |
Established Synthetic Routes for the Core Propanoic Acid Structure
The formation of the 3-arylpropanoic acid core is a fundamental step in the synthesis. Several classical methods can be employed, often starting from readily available substituted benzene (B151609) derivatives.
One common approach involves the Knoevenagel or Perkin condensation. For instance, a 2-substituted benzaldehyde (B42025) (e.g., 2-nitrobenzaldehyde) can be condensed with malonic acid in the presence of a base like ammonium (B1175870) acetate (B1210297) to form an intermediate cinnamic acid derivative. chemicalbook.com Subsequent reduction of the double bond and modification of the ortho-substituent (e.g., reduction of a nitro group to an amine) yields the desired 3-(2-aminophenyl)propanoic acid, a key precursor for the introduction of the morpholine ring. chemicalbook.comnih.gov
Another powerful method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. For example, a 2-substituted aryl bromide or iodide can be reacted with methyl acrylate (B77674). The resulting acrylate ester can then be hydrogenated to saturate the double bond, and the ester group can be hydrolyzed to yield the carboxylic acid.
Friedel-Crafts-type reactions also provide a viable route. The reaction of a substituted benzene with succinic anhydride (B1165640) under Lewis acid catalysis, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction), can effectively install the propanoic acid side chain. mdpi.com
Introduction of the 2-(Morpholin-4-yl)phenyl Moiety: Key Coupling Reactions
The installation of the morpholine ring onto the phenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov
In a typical procedure, a precursor such as methyl 3-(2-bromophenyl)propanoate is reacted with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP, DPPF), and a strong base like sodium tert-butoxide. wikipedia.orgrsc.orgchemrxiv.org The choice of ligand is critical and can significantly influence reaction efficiency and yield. researchgate.netresearchgate.net This C-N bond formation can be performed on various substrates, including those with ester or acid functionalities, making it a versatile method for the synthesis of the target compound and its derivatives.
| Catalyst System Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | XantPhos, BINAP, XPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₂CO₃, DBU | Deprotonates the amine, facilitates catalyst turnover |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |
Alternatively, nucleophilic aromatic substitution (SNA_r) can be used if the phenyl ring is sufficiently activated by a strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a leaving group (like a halogen). The amine of the morpholine acts as a nucleophile, displacing the leaving group to form the C-N bond.
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
While the parent compound is achiral, the synthesis of chiral analogs, particularly those substituted on the propanoic acid chain, requires stereoselective methods.
One prominent strategy is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid or ester intermediate (a cinnamic acid derivative). This is typically achieved using chiral transition metal catalysts, such as those based on Ruthenium(II) or Rhodium(I) with chiral phosphine ligands (e.g., BINAP). This method can provide high enantiomeric excess (ee). documentsdelivered.comirb.hr
The use of chiral auxiliaries is another established approach. For instance, an Evans auxiliary can be acylated and then subjected to an asymmetric alkylation or Michael addition to introduce the aryl group, establishing the desired stereocenter. Subsequent cleavage of the auxiliary yields the chiral propanoic acid derivative. This method has been applied to the synthesis of enantiomerically pure β-amino acids. orgsyn.org
Biocatalysis offers a green and highly selective alternative. Enzymes such as lactate (B86563) dehydrogenases can be used for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids with excellent stereoselectivity (>99.5% ee). nih.gov While not directly forming the target structure, this highlights the potential of enzymatic methods for creating chiral precursors.
Novel Synthetic Techniques and Process Optimization (e.g., ultrasound-assisted methods)
To improve reaction times, yields, and sustainability, novel energy sources are being applied to the synthesis of heterocyclic compounds. Ultrasound-assisted synthesis has emerged as a powerful tool. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates. mdpi.comresearchgate.net
This technique has been successfully applied to various reactions relevant to the synthesis of the target scaffold, including:
C-N Coupling Reactions: Ultrasound irradiation can significantly reduce the reaction times for N-arylation reactions, often leading to higher yields compared to conventional heating methods. nih.gov
Formation of Heterocyclic Precursors: The synthesis of triazole and quinazoline (B50416) derivatives, which can be analogs or precursors, has been shown to be more efficient under ultrasonic conditions. mdpi.comnih.gov For example, the synthesis of certain triazole derivatives was achieved in 40-80 minutes with 75-89% yields using ultrasound, compared to 16-26 hours and 60-75% yields with conventional methods. mdpi.com
Microwave-assisted synthesis is another technique that can dramatically reduce reaction times by enabling rapid and uniform heating of the reaction mixture. Both ultrasound and microwave irradiation represent greener alternatives to conventional methods by reducing energy consumption and often minimizing the need for harsh reaction conditions. researchgate.net
Synthesis of Structure-Modified Analogs of this compound
The synthesis of structurally modified analogs allows for the exploration of structure-activity relationships. Modifications can be introduced at three main positions: the phenyl ring, the propanoic acid chain, and the morpholine ring itself.
Phenyl Ring Modification: Substituted analogs can be synthesized by starting with appropriately substituted precursors. For example, using a 4-chloro-2-bromophenylpropanoate ester in the Buchwald-Hartwig amination would yield an analog with a chlorine atom on the phenyl ring. The broad scope of palladium-catalyzed coupling reactions allows for the use of a wide variety of substituted aryl halides.
Propanoic Acid Chain Modification: The propanoic acid moiety can be readily converted into other functional groups. Reaction with alcohols under acidic conditions or with coupling agents like DCC yields esters. Treatment with amines, often activated via an acid chloride or with a peptide coupling reagent, provides a range of amides and hydrazides. researchgate.netacs.orghumanjournals.com Furthermore, alkyl or aryl groups can be introduced at the α- or β-positions using methods described in the stereoselective synthesis section.
Morpholine Ring Modification: The synthesis of analogs with substituted morpholine rings can be achieved by using a substituted morpholine in the C-N coupling step. Alternatively, more complex strategies involving the de novo construction of the morpholine ring can be employed. For instance, palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives provide access to enantiopure cis-3,5-disubstituted morpholines. barrowneuro.orgnih.gov
Structure Activity Relationship Sar of 3 2 Morpholin 4 Yl Phenyl Propanoic Acid Analogs
Influence of the Propanoic Acid Carboxyl Group on Biological Activity
The propanoic acid moiety, and specifically its terminal carboxyl group, is a pivotal component of the 3-[2-(morpholin-4-yl)phenyl]propanoic acid scaffold, often playing a crucial role in the compound's interaction with biological targets. The acidic nature of the carboxyl group allows it to act as a hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly in its carboxylate form, enabling ionic interactions with positively charged residues, such as arginine and lysine, in the binding sites of proteins.
Modification of the carboxyl group can significantly impact biological activity. Esterification or amidation of the carboxyl group, for instance, can lead to a reduction or complete loss of activity, underscoring the necessity of the free carboxylic acid for target engagement in many cases. orientjchem.org However, in some instances, such modifications can serve as a prodrug strategy to enhance membrane permeability and oral bioavailability. humanjournals.com
Given the potential for the carboxylic acid group to contribute to poor metabolic stability and limited passive diffusion across biological membranes, the exploration of carboxylic acid bioisosteres is a common strategy in medicinal chemistry. nih.govucc.ie Bioisosteres are functional groups with similar steric and electronic properties that can mimic the carboxylic acid's interaction with a target while offering improved pharmacokinetic profiles. researchgate.netdrughunter.com
The following table summarizes the potential impact of carboxyl group modifications on the biological activity of this compound analogs.
| Modification of Carboxyl Group | Predicted Impact on Biological Activity | Rationale |
| Esterification | Likely decrease or loss of activity | Masks the key ionic and hydrogen bonding interactions of the carboxylate. |
| Amidation | Likely decrease or loss of activity | Removes the acidic proton and alters the electronic and steric properties. |
| Replacement with Tetrazole | Potential for retained or enhanced activity | Tetrazoles are well-established carboxylic acid bioisosteres with similar acidity and planarity. drughunter.comnih.gov |
| Replacement with Sulfonamide | Potential for retained or altered activity | Sulfonamides can act as bioisosteres, though they are generally weaker acids than carboxylic acids. drughunter.com |
| Replacement with Hydroxamic Acid | Potential for retained or altered activity | Hydroxamic acids are moderately acidic and can chelate metal ions, potentially introducing new mechanisms of action. nih.gov |
It is important to note that the success of any bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. nih.gov
Contribution of the Morpholine (B109124) Moiety to Pharmacological Profiles
Modulation of Physicochemical Properties: The morpholine ring, with its ether oxygen and tertiary amine, can influence the solubility, lipophilicity, and polar surface area of the molecule. nih.gov This can have a profound impact on absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen of the morpholine ring (pKa ~8.5) is partially protonated at physiological pH, which can enhance aqueous solubility. researchgate.net
Direct Interaction with Biological Targets: The morpholine ring can act as a pharmacophoric element, directly participating in binding interactions with the target protein. acs.org The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding or ionic interactions when protonated. researchgate.net
Scaffolding Element: The morpholine ring can serve as a rigid scaffold to orient other functional groups in the molecule in a specific spatial arrangement required for optimal binding to the target. nih.gov
Studies on various classes of compounds have demonstrated that modifications to the morpholine ring can significantly alter biological activity. For example, the introduction of substituents on the morpholine ring can probe for additional binding pockets and enhance potency or selectivity. e3s-conferences.org Furthermore, replacing the morpholine ring with other heterocyclic systems, such as piperidine, piperazine (B1678402), or thiomorpholine (B91149), can provide valuable SAR insights. Such modifications alter the electronics, lipophilicity, and hydrogen bonding capacity of this portion of the molecule, which in turn can affect target affinity and pharmacokinetic properties. researchgate.net For instance, replacing the morpholine oxygen with a sulfur atom to give a thiomorpholine analog increases lipophilicity, while replacement with a nitrogen atom to give a piperazine analog introduces an additional site for substitution and alters the basicity.
The table below illustrates potential modifications to the morpholine moiety and their likely impact on pharmacological profiles.
| Modification of Morpholine Moiety | Predicted Impact on Pharmacological Profile | Rationale |
| Substitution on the Morpholine Ring | Potential for enhanced potency or selectivity | Allows for probing of additional binding pockets and optimization of steric and electronic interactions. e3s-conferences.org |
| Replacement with Piperidine | Increased basicity and lipophilicity | May alter receptor interactions and pharmacokinetic properties. |
| Replacement with Piperazine | Increased polarity and introduction of a second basic center | Can significantly alter solubility, protein binding, and potential for additional substitutions. |
| Replacement with Thiomorpholine | Increased lipophilicity | May enhance membrane permeability but could also affect metabolic stability. |
Impact of Substituents on the Phenyl Ring of this compound Analogs
The phenyl ring in the this compound scaffold serves as a central linking unit and its substitution pattern can profoundly influence the biological activity of the analogs. The introduction of various substituents at different positions on the phenyl ring can modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its interaction with the biological target and its pharmacokinetic profile.
The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the pKa of the propanoic acid moiety and the basicity of the morpholine nitrogen. researchgate.net These changes can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions. For example, an electron-withdrawing group, such as a nitro or cyano group, can increase the acidity of the propanoic acid, while an electron-donating group, like a methoxy (B1213986) or methyl group, would have the opposite effect.
Steric effects are also a critical determinant of activity. cardiff.ac.uk The size and position of substituents on the phenyl ring can either enhance or hinder the binding of the molecule to its target. Bulky substituents may sterically clash with the binding site, leading to a decrease in activity. Conversely, appropriately sized substituents may occupy a hydrophobic pocket within the binding site, leading to an increase in affinity.
The following table provides a general overview of the potential impact of different types of substituents on the phenyl ring.
| Substituent Type | Position on Phenyl Ring | Potential Impact on Activity | Rationale |
| Small, Lipophilic (e.g., -CH3, -Cl) | Ortho, Meta, Para | May enhance binding through hydrophobic interactions. | Can occupy small hydrophobic pockets in the receptor. |
| Bulky, Lipophilic (e.g., -t-butyl, -phenyl) | Para | May increase activity if a large hydrophobic pocket is present, or decrease activity due to steric hindrance. | Steric bulk can be beneficial or detrimental depending on the target's topology. |
| Electron-Withdrawing (e.g., -NO2, -CF3) | Meta, Para | Can modulate electronic properties and potentially form specific interactions. | Alters the electron density of the phenyl ring and the pKa of other functional groups. |
| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Ortho, Para | Can influence electronic properties and hydrogen bonding potential. | May enhance binding through hydrogen bond acceptance or by altering the molecule's electronic character. |
| Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2) | Any | Can form specific hydrogen bonds with the target. | Introduces key interactions that can significantly increase binding affinity. |
Systematic exploration of the substitution pattern on the phenyl ring is a fundamental aspect of the SAR of this class of compounds.
Stereochemical Determinants of Activity within this compound Scaffolds
The this compound scaffold contains a chiral center at the C3 position of the propanoic acid chain. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is due to the stereospecific nature of interactions between small molecules and their biological targets, which are themselves chiral.
In the case of the related 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen, it is typically the (S)-enantiomer that possesses the desired pharmacological activity, while the (R)-enantiomer is often less active or inactive. orientjchem.orgmdpi.com Although the specific stereochemical requirements for this compound analogs would depend on their particular biological target, it is highly probable that one enantiomer would be more active than the other.
The differential activity between enantiomers arises from the fact that only one enantiomer can achieve a three-point attachment to the chiral binding site of the receptor, leading to a more stable and energetically favorable interaction. The less active enantiomer may bind with a lower affinity or in a non-productive orientation.
Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogs are crucial for a complete understanding of their SAR. The development of stereoselective syntheses or chiral separation methods would be necessary to access the pure enantiomers for such studies.
The following table outlines the potential implications of stereochemistry on the activity of these compounds.
| Aspect of Stereochemistry | Implication for Biological Activity | Rationale |
| Presence of a Chiral Center | Likely that one enantiomer is more active (the eutomer) | Biological targets are chiral and will interact differently with each enantiomer. nih.gov |
| Absolute Configuration | The specific spatial arrangement of substituents around the chiral center will determine the goodness of fit with the receptor. | Optimal binding requires a precise three-dimensional complementarity between the ligand and the target. |
| Racemic Mixture vs. Single Enantiomer | A single enantiomer drug (eutomer) may have a better therapeutic index. | The less active enantiomer (distomer) may contribute to side effects or have off-target activities. |
Conformational Analysis and its Correlation with SAR
The morpholine ring itself typically adopts a chair conformation, but can also exist in a higher energy boat or twist-boat conformation. researchgate.net The orientation of the lone pair of electrons on the nitrogen atom (axial or equatorial) can also influence its interaction with the surrounding environment. The specific conformation of the morpholine ring may be important for positioning the rest of the molecule for optimal binding.
The relative orientation of the morpholine ring and the propanoic acid side chain with respect to the central phenyl ring is also crucial. The molecule must adopt a low-energy conformation that presents the key pharmacophoric elements in the correct spatial arrangement to complement the binding site of the target protein.
Molecular modeling and computational chemistry techniques are valuable tools for studying the conformational preferences of these molecules and for understanding how different conformations might interact with a biological target. mdpi.com By calculating the potential energy of different conformations, it is possible to identify the most stable, low-energy conformers. Docking studies can then be used to predict how these conformers might bind to a receptor, providing insights that can guide the design of new analogs with improved activity.
A comprehensive SAR study of this compound analogs would ideally include a conformational analysis to correlate the preferred conformations of active and inactive compounds. This can help to define the bioactive conformation, which is the specific three-dimensional structure that the molecule adopts when it binds to its target.
Biological Activities and Pharmacological Profiles of 3 2 Morpholin 4 Yl Phenyl Propanoic Acid and Its Analogs
Evaluation of Anti-inflammatory Potential in Preclinical Models
Derivatives of arylpropionic acid are widely recognized for their anti-inflammatory properties, which are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes. orientjchem.org Preclinical studies on analogs of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid have demonstrated notable anti-inflammatory effects.
One such derivative, identified as AK-3, which incorporates a morpholine (B109124) moiety, has been reported as a potent anti-inflammatory compound. researchgate.nethumanjournals.com In the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, this morpholine derivative exhibited significant efficacy. humanjournals.com
Further illustrating the anti-inflammatory potential of this class of compounds, studies on 3-benzoyl-propionic acid, another arylpropionic acid derivative, have shown a marked reduction in cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in an in vivo air pouch model of inflammation. researchgate.net
Table 1: Anti-inflammatory Activity of 3-Benzoyl-propionic Acid in Carrageenan Air Pouch Model
| Treatment | Dose (mg/kg) | Reduction in Cell Migration (%) | Reduction in Nitrite Levels (%) | Reduction in PGE2 Levels (%) |
|---|
Note: This table is based on data for an analog, 3-benzoyl-propionic acid, to illustrate the potential anti-inflammatory effects of this compound class. researchgate.net
Assessment of Analgesic Efficacy in Preclinical Models
The analgesic properties of arylpropionic acid derivatives are closely linked to their anti-inflammatory actions. The morpholine derivative AK-3 has also been identified as a potent analgesic in preclinical assessments. researchgate.nethumanjournals.com The analgesic efficacy of these compounds is often evaluated using models such as the hot plate and tail-flick tests, which measure the response to thermal pain stimuli, and the acetic acid-induced writhing test, which assesses visceral pain. humanjournals.com
In studies of the related compound 3-benzoyl-propionic acid, significant antinociceptive activity was observed. This compound was shown to reduce the number of writhes in the acetic acid-induced writhing test and decrease the licking time in both the neurogenic and inflammatory phases of the formalin test, indicating both central and peripheral analgesic effects. researchgate.net
Table 2: Analgesic Activity of 3-Benzoyl-propionic Acid in Preclinical Models
| Test Model | Compound | Result |
|---|---|---|
| Acetic Acid-Induced Writhing | 3-Benzoyl-propionic acid | Reduction in the number of writhes |
| Formalin Test (Neurogenic Phase) | 3-Benzoyl-propionic acid | Reduction in paw licking time |
Note: This table summarizes findings for an analog, 3-benzoyl-propionic acid, to demonstrate the analgesic potential within this chemical class. researchgate.net
Investigation of Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The propanoic acid scaffold and the morpholine ring have independently been associated with antimicrobial properties. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. mdpi.com Certain hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens and drug-resistant Candida species. mdpi.com
Furthermore, the compound 4-(Phenylsulfonyl) morpholine, which features a morpholine ring, has been shown to modulate the activity of conventional antibiotics, suggesting a potential role in combating antimicrobial resistance. nih.gov While this compound itself did not exhibit direct antimicrobial activity, it significantly reduced the MIC of aminoglycosides against Pseudomonas aeruginosa. nih.gov
Table 3: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| Hydrazone derivative 15 | S. aureus (MRSA) | 1 |
| Hydrazone derivative 15 | E. faecalis (VRE) | <0.5 |
| Hydrazone derivative 15 | E. coli | 8 |
| Hydrazone derivative 15 | K. pneumoniae | 32 |
Note: This table presents data for analogs to highlight the potential for antimicrobial activity in compounds containing a propanoic acid backbone. mdpi.com
Exploration of Anticancer and Antiproliferative Effects in Cellular and Animal Models
Several analogs of this compound have been investigated for their potential as anticancer agents. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their in vitro anticancer activity against A549 non-small cell lung carcinoma cells. mdpi.comresearchgate.net Certain compounds within this series were able to reduce A549 cell viability by 50% and inhibit cell migration. mdpi.comresearchgate.net
In another study, novel organotin(IV) carboxylate compounds derived from propanoic acids, including oxaprozin, demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colon (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cells. nih.govresearchgate.net The triphenyltin(IV) derivatives, in particular, showed very high activity with IC50 values in the sub-micromolar range, with one compound being most potent against the MCF-7 breast cancer cell line. nih.govresearchgate.net
Additionally, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties in lung cancer models. nih.gov Oxime derivatives within this series exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. nih.gov
Table 4: In Vitro Anticancer Activity of Propanoic Acid Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (3-(4,5-Diphenyloxazol-2-yl)propanoato)triphenyltin(IV) | MCF-7 (Breast) | 0.218 |
| Oxime derivative 22 of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 |
Note: This table presents IC50 values for analogs to illustrate the anticancer potential of the broader chemical class. nih.govresearchgate.netnih.gov
Modulatory Effects on Enzyme Systems (e.g., Kinases, Sirtuins, Cyclooxygenases)
The anti-inflammatory effects of arylpropionic acid derivatives are largely due to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.orgresearchgate.netnih.govresearchgate.net Both COX-1 and COX-2 isoforms can be targeted by this class of compounds. orientjchem.orgresearchgate.netnih.govresearchgate.net
Furthermore, analogs containing a morpholine moiety have been explored as inhibitors of other enzyme systems. For instance, new inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, have been designed based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives. nih.gov Some of these compounds have the potential to be dual inhibitors of both 5-LOX and COX isoforms. nih.gov
The morpholine ring is also present in inhibitors of other enzyme classes, such as phosphatidylinositol 3-kinase (PI3K). A series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3K p110alpha, with one thieno[3,2-d]pyrimidine (B1254671) derivative showing potent and selective inhibitory activity. nih.gov
Receptor Agonism/Antagonism Studies (e.g., G-protein coupled receptors, ion channels)
G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets. nih.govfrontiersin.orgyoutube.comlsuhsc.edu Phenylpropanoic acid derivatives have been investigated for their ability to interact with these receptors. A study on 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives identified these compounds as agonists of the free fatty acid receptor 4 (FFA4), a GPCR that is a target for metabolic diseases. nih.govresearchgate.net One compound in this series showed potent agonistic activity and selectivity against the related FFA1 receptor. nih.govresearchgate.net This demonstrates that the phenylpropanoic acid scaffold can be effectively utilized to design ligands that modulate GPCR activity.
Other Reported Biological Activities of this compound Derivatives (e.g., anticonvulsant, hemostatic)
The broad biological activity of arylpropionic acid derivatives extends to the central nervous system. orientjchem.orgijpsr.com Several studies have reported on the anticonvulsant properties of compounds containing a morpholine moiety. In one study, a series of hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings were synthesized, with some derivatives incorporating a morpholinopropyl group. nih.gov The most promising of these, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice, with greater potency than the standard antiepileptic drugs valproic acid and ethosuximide. nih.gov Another study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides also noted that the introduction of a morpholine group influenced the anticonvulsant activity. nih.gov
No significant findings related to the hemostatic activity of this compound or its close analogs were identified in the reviewed literature. nih.gov
Table 5: Anticonvulsant Activity of a Morpholine-Containing Pyrrolidine-2,5-dione Derivative
| Compound | Test Model | ED50 (mg/kg) |
|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 |
Note: This table shows data for an analog containing a morpholine moiety to illustrate the potential for anticonvulsant activity. nih.gov
Molecular Mechanisms of Action of 3 2 Morpholin 4 Yl Phenyl Propanoic Acid and Its Analogs
Identification and Validation of Specific Molecular Targets
There is currently no publicly available research that identifies and validates specific molecular targets for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid.
Elucidation of Ligand-Receptor/Enzyme Binding Interactions
Detailed studies elucidating the binding interactions of this compound with any specific receptor or enzyme are not present in the current body of scientific literature.
Investigation of Downstream Signaling Pathway Modulation
Information regarding the modulation of any downstream signaling pathways by this compound is not available.
Comparative Mechanistic Studies with Established Reference Compounds
Without an established molecular mechanism of action, no comparative mechanistic studies with reference compounds for this compound have been published.
Further research is required to elucidate the molecular pharmacology of this compound. Such studies would be essential to understand its potential therapeutic applications and to develop a comprehensive profile of its biological activity.
Computational Chemistry and in Silico Modeling for 3 2 Morpholin 4 Yl Phenyl Propanoic Acid Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
The process involves preparing a three-dimensional structure of this compound and a target protein of interest. Docking software then systematically samples a large number of possible conformations and orientations of the compound within the binding site of the protein. These poses are then scored based on a function that estimates the binding energy.
Detailed Research Findings: While specific docking studies on this compound are not prominently documented, the general approach for similar propanoic acid derivatives often involves targeting enzymes like cyclooxygenases (COXs) or matrix metalloproteinases (MMPs). nih.gov The results of such a hypothetical study would be presented in a data table, as illustrated below, showcasing the predicted binding energies and key interacting residues. A lower binding energy typically indicates a more stable and potentially more potent interaction.
Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Matrix Metalloproteinase-9 (MMP-9) | -7.9 | His226, Glu227, Pro247 |
Analysis of the docking poses could reveal crucial interactions, such as hydrogen bonds between the carboxylic acid group of the compound and polar residues in the active site, or hydrophobic interactions involving the phenyl and morpholine (B109124) rings. nih.gov This information is invaluable for understanding the potential mechanism of action and for designing derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, QSAR can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.
Detailed Research Findings: Although a specific QSAR model for this compound derivatives is not available in the literature, studies on other series of compounds with morpholine moieties have demonstrated the utility of this approach. pensoft.netnih.gov A hypothetical QSAR study would involve synthesizing a library of derivatives of this compound with variations in different parts of the molecule and testing their biological activity. The resulting QSAR model would provide insights into which structural features are most important for activity.
Illustrative QSAR Model Descriptors
| Descriptor | Description | Correlation with Activity (Hypothetical) |
|---|---|---|
| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive |
| Dipole Moment | Measure of molecular polarity | Negative |
| Molecular Surface Area | Total surface area of the molecule | Positive |
A validated QSAR model can be a powerful predictive tool, enabling the virtual screening of large libraries of compounds to identify those with the highest predicted activity, thereby prioritizing synthetic efforts.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov
For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar compounds with their targets. This model would highlight the key chemical functionalities and their spatial relationships that are crucial for biological activity.
Detailed Research Findings: Pharmacophore models are frequently used in virtual screening to identify novel compounds with the potential to bind to a specific target. nih.govnih.gov While a specific pharmacophore model for this compound has not been published, the general workflow would involve creating a 3D query based on the key features of the molecule. This query would then be used to search large chemical databases for compounds that match the pharmacophoric features.
Hypothetical Pharmacophore Features for this compound
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor | The oxygen atom of the carboxylic acid and the oxygen of the morpholine ring. |
| Hydrogen Bond Donor | The hydrogen atom of the carboxylic acid. |
| Hydrophobic Region | The phenyl ring. |
Hits from the virtual screening would then be subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for experimental testing. This approach significantly accelerates the initial stages of drug discovery. mdpi.com
Density Functional Theory (DFT) Applications in Reaction Mechanism and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be applied to study its conformational preferences and to elucidate the mechanisms of chemical reactions in which it might be involved.
Conformational analysis using DFT can identify the most stable three-dimensional structures of the molecule by calculating the energies of different conformers. This is important because the biological activity of a molecule is often dependent on its conformation. DFT can also be used to model reaction pathways, calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a reaction.
Detailed Research Findings: While specific DFT studies on this compound are not readily found, DFT is a standard tool for studying the properties of organic molecules. wmocollege.ac.inresearchgate.net A DFT study on this compound would likely reveal the preferred orientation of the morpholine ring relative to the phenyl ring and the conformational flexibility of the propanoic acid side chain. Such studies provide fundamental insights into the molecule's intrinsic properties.
Illustrative DFT-Calculated Properties
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | Indicates chemical reactivity and electronic transitions. |
| Dipole Moment | 3.5 D | Relates to the molecule's polarity and solubility. |
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While molecular docking provides a static picture of a ligand-target complex, MD simulations offer a dynamic view, revealing how the complex behaves over a period of time. nih.gov
For a complex of this compound with a target protein, an MD simulation would start with the docked pose and simulate the movements of all atoms in the system. This allows for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site.
Detailed Research Findings: MD simulations are a powerful tool for validating docking results and for gaining a deeper understanding of the binding process. frontiersin.org Although no specific MD simulations for this compound have been published, the general outputs of such a study would include analyses of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
Illustrative Molecular Dynamics Simulation Parameters and Outputs
| Parameter/Output | Description | Typical Value/Observation (Hypothetical) |
|---|---|---|
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| RMSD of Ligand | A measure of the ligand's movement from its initial docked pose. | Stable below 2 Å, indicating a stable binding pose. |
| RMSF of Protein Residues | A measure of the flexibility of individual amino acid residues. | Increased fluctuation in loop regions upon ligand binding. |
These simulations can reveal subtle but important aspects of ligand-target interactions that are not apparent from static models, providing a more realistic representation of the biological system.
Advanced Research Avenues and Translational Perspectives for 3 2 Morpholin 4 Yl Phenyl Propanoic Acid
Design of Next-Generation Analogs with Enhanced Efficacy and Selectivity
Should initial studies identify a promising biological activity for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, the design of next-generation analogs would be a critical next step. This would involve systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds to understand how changes to the phenyl ring, propanoic acid chain, and morpholine (B109124) group affect biological activity.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance desired characteristics.
Computational Modeling: Utilizing molecular docking and other in silico methods to predict how analogs will interact with their biological target.
Exploration of Novel Therapeutic Indications Based on Polypharmacology
Polypharmacology, the ability of a compound to interact with multiple targets, is an emerging area of drug discovery. If this compound is found to have a favorable polypharmacological profile, it could be investigated for novel therapeutic indications beyond its initial identified activity. This would involve:
Target Deconvolution: Using chemoproteomics and other techniques to identify the full range of molecular targets for the compound.
Phenotypic Screening: Testing the compound in a variety of disease-relevant cellular and animal models to uncover unexpected therapeutic effects.
Pathway Analysis: Analyzing the biological pathways affected by the compound to predict potential new applications.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design. mdpi.comnih.govnih.gov These technologies could be applied to accelerate the development of this compound derivatives by:
Predictive Modeling: Using algorithms to predict the activity, toxicity, and pharmacokinetic properties of virtual compounds, reducing the need for extensive initial synthesis and testing. researchgate.net
De Novo Design: Employing generative models to design novel molecules with desired properties from the ground up.
High-Content Imaging Analysis: Utilizing machine learning to analyze complex cellular imaging data from screening assays.
Integration of Omics Data for Comprehensive Mechanistic Insights
To gain a deep understanding of how this compound and its analogs work, an integrated omics approach would be invaluable. This involves combining data from:
Genomics: To identify genetic factors that may influence response to the compound.
Transcriptomics: To understand how the compound alters gene expression.
Proteomics: To determine the compound's effects on protein levels and post-translational modifications. mdpi.com
Metabolomics: To assess the impact on cellular metabolism.
By integrating these large datasets, researchers can build comprehensive models of the compound's mechanism of action. nih.gov
Strategies for Preclinical Optimization in Disease Models
Before a compound can be tested in humans, it must undergo rigorous preclinical optimization in relevant disease models. nih.gov For this compound, this would entail:
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand the relationship between the compound's concentration in the body and its therapeutic effect.
Efficacy Studies in Animal Models: To demonstrate that the compound is effective in treating the target disease in a living organism.
Development of Biomarkers: To identify molecular or imaging markers that can be used to monitor the compound's activity and predict patient response.
Q & A
Q. What are the established synthetic routes for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves sequential functionalization of the phenylpropanoic acid backbone. Key steps include:
- Morpholine introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the morpholine moiety to the phenyl ring.
- Carboxylic acid formation : Oxidation of a propanol intermediate or hydrolysis of an ester precursor under acidic/basic conditions.
Critical parameters include solvent choice (polar aprotic solvents like DMF for amination), temperature control (80–120°C for cyclization), and catalyst selection (e.g., palladium catalysts for cross-coupling) . Proprietary protocols often omit exact stoichiometric ratios, necessitating iterative optimization .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- NMR : H NMR confirms the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and aromatic protons (δ 6.5–7.5 ppm for substituted phenyl). C NMR identifies the carboxylic acid carbonyl (δ ~170 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO), with fragmentation patterns distinguishing the morpholine and phenylpropanoic acid moieties.
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and N-C (morpholine, ~1100 cm) provide additional confirmation .
Q. What are the primary biological targets or pharmacological activities associated with morpholine-containing propanoic acid derivatives?
Morpholine derivatives exhibit:
- Enzyme inhibition : Competitive binding to kinases (e.g., PI3K) due to morpholine’s hydrogen-bonding capacity.
- Anti-inflammatory activity : Modulation of COX-2 via the carboxylic acid group, as seen in structurally related NSAIDs.
- Receptor antagonism : Interaction with G-protein-coupled receptors (GPCRs) in neurological studies .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?
Discrepancies often arise from:
- Purity variations : Impurities (e.g., regioisomers or unreacted intermediates) can skew bioassay results. Use HPLC with UV/Vis or MS detection (≥98% purity threshold) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter protonation states. Standardize protocols using reference compounds (e.g., ibuprofen derivatives) .
- Metabolic instability : Evaluate in vitro metabolic stability (e.g., liver microsome assays) to identify degradation products interfering with activity .
Q. What strategies are effective in designing analogs of this compound to enhance target selectivity?
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperazine to modulate lipophilicity and hydrogen-bonding capacity.
- Positional isomerism : Test analogs with morpholine at meta or para positions on the phenyl ring to alter steric interactions.
- Carboxylic acid modifications : Replace the acid group with tetrazoles or acyl sulfonamides to improve metabolic stability while retaining acidity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Racemization risk : High temperatures during ester hydrolysis can racemize the α-carbon. Use enzymatic resolution (e.g., lipases) or chiral catalysts (e.g., BINAP ligands) .
- Purification bottlenecks : Column chromatography is impractical at scale. Switch to crystallization (solvent: ethyl acetate/hexane) or continuous-flow reactors .
- Byproduct formation : Optimize reaction stoichiometry to minimize dimerization or over-alkylation, monitored via in-line FTIR .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
